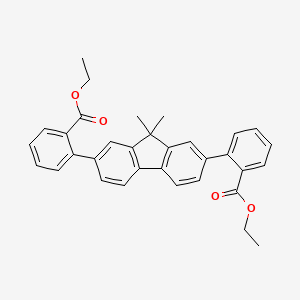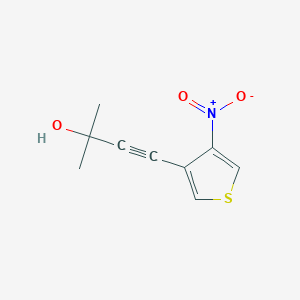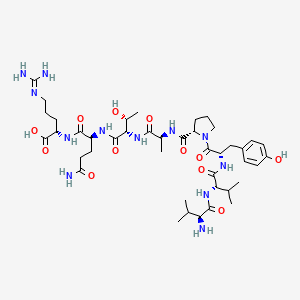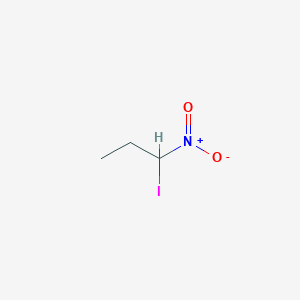![molecular formula C16H16N4O3 B12618373 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 917759-36-5](/img/structure/B12618373.png)
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one is a complex heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Cyclization: The compound can undergo further cyclization reactions to form different pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: Used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling pathways . These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
4-Aminopyrido[2,3-d]pyrimidin-5-one: Identified as a PI3K inhibitor.
2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: Known for their tyrosine kinase inhibitory activity.
2-Sulfoxido and 2-Sulfonylpyrido[2,3-d]pyrimidin-7-ones: Also exhibit protein tyrosine kinase inhibition.
The uniqueness of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
917759-36-5 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[2-amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6-yl]phenol |
InChI |
InChI=1S/C16H16N4O3/c1-22-8-9-23-15-14-12(19-16(17)20-15)7-6-11(18-14)10-4-2-3-5-13(10)21/h2-7,21H,8-9H2,1H3,(H2,17,19,20) |
InChI Key |
AHEOXILEJRGXCL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)



![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)

![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)



